N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-15(27)16-8-10-17(11-9-16)23-20(28)14-30-21-18-6-4-5-7-19(18)26(22(29)24-21)13-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCMQYOQBOTVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a quinazoline moiety and a thioacetamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings and case studies.

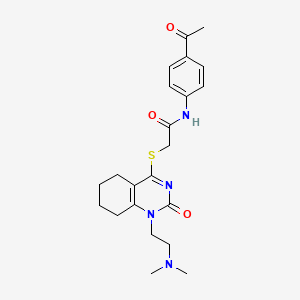

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins. This has been observed in various cancer cell lines including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

- Case Study : A study demonstrated that derivatives of quinazoline compounds showed IC50 values ranging from 10 to 20 µM against MDA-MB-231 cells, indicating potent anticancer activity. The apoptosis induction was confirmed through annexin V-FITC assays which showed a significant increase in apoptotic cells compared to controls .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent has also been explored:

- Inhibition of Bacterial Growth : Compounds similar to this compound have shown promising results against various bacterial strains. For example, studies report significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Similar thioacetamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), with IC50 values reported between 10.93 and 25.06 nM. This selectivity over other isoforms suggests potential applications in the treatment of cancers where CA IX is overexpressed .

Research Findings

| Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10 - 20 | Induces apoptosis; confirmed by annexin V-FITC assays |

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition observed |

| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 | Selective inhibition over CA II |

Comparison with Similar Compounds

Key Structural Features:

- Core Heterocycle: The partially saturated hexahydroquinazolinone core distinguishes this compound from fully aromatic quinazolines (e.g., quinazoline-2,4-diones in ) and thiazole-based analogs (e.g., N-(4-phenyl-2-thiazolyl)acetamide in ).

- Substituents: The dimethylaminoethyl group introduces a basic tertiary amine, contrasting with lipophilic substituents like dichlorophenyl () or diphenylamino (). This moiety may improve solubility and influence interactions with charged biological targets. The thioether linkage (vs. oxygen or nitrogen linkages in other acetamides) increases stability against hydrolysis compared to ester or amide bonds, as seen in triazole acetamides () .

Electronic Properties:

Per , compounds with isovalent but structurally distinct frameworks exhibit divergent reactivity. The acetylphenyl group’s electron-withdrawing nature may polarize the acetamide carbonyl, enhancing electrophilicity relative to electron-donating substituents (e.g., diphenylamino in ) .

Q & A

Basic Synthesis

Q: What are the key steps in synthesizing N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide? A: The synthesis involves multi-step reactions starting with functionalization of the hexahydroquinazoline core. Key steps include:

- Thioether bond formation : Coupling the thiol group of the hexahydroquinazoline moiety with a chloroacetamide intermediate under basic conditions (e.g., NaOH in DMF) .

- Amide bond formation : Reacting the acetylphenyl group with the activated thioether intermediate using coupling agents like EDCI/HOBt .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Analytical Characterization

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and functional group integration (e.g., distinguishing dimethylaminoethyl protons at δ 2.2–2.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 485.2124) .

Reaction Optimization

Q: How can researchers optimize reaction yields during the synthesis of complex heterocyclic acetamide derivatives? A:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for thioether formation .

- Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions .

- Catalyst use : Triethylamine as a base improves reaction efficiency in thiol-alkylation steps .

Biological Activity Assessment

Q: What methodological approaches are used to assess the biological activity of this compound? A:

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinase or protease targets) using fluorescence-based protocols .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

- In vitro models : Testing permeability via Caco-2 cell monolayers to predict oral bioavailability .

Data Contradiction Analysis

Q: How should researchers address contradictions in biological activity data across different studies? A:

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) to minimize variability .

- Purity verification : Re-test compounds with HPLC and NMR to rule out impurities affecting results .

- Dose-response curves : Use a wide concentration range (nM–μM) to identify true activity thresholds .

Advanced SAR Studies

Q: What strategies are effective for designing structure-activity relationship (SAR) studies for this compound? A:

- Functional group substitution : Replace the acetylphenyl group with nitro or methoxy derivatives to assess electronic effects .

- Core modifications : Synthesize analogs with pyrimidine or thienopyrimidine cores to compare ring size impacts .

- Computational modeling : Use QSAR models (e.g., CoMFA) to predict activity trends and prioritize synthetic targets .

Molecular Docking

Q: What computational methods are employed to predict the binding interactions of this compound with biological targets? A:

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations into crystal structures (e.g., PDB 3ERT kinase) .

- Molecular dynamics : AMBER or GROMACS to simulate ligand-protein stability over 100-ns trajectories .

- Binding free energy : MM-PBSA calculations to quantify interaction energies (ΔG) for key residues .

Stability Studies

Q: How can the chemical stability of this compound under various storage conditions be evaluated? A:

- Accelerated testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Selective Functionalization

Q: What methods ensure selective functionalization of specific moieties in the compound during synthetic modifications? A:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the dimethylaminoethyl group during acetylphenyl modifications .

- Catalytic selectivity : Pd/C for hydrogenation of nitro groups without reducing thioether bonds .

Mechanistic Studies

Q: What experimental approaches elucidate the mechanism of action of this compound in biological systems? A:

- Gene knockdown : siRNA silencing of putative targets (e.g., AKT1) to confirm pathway involvement .

- Isotopic labeling : 14C-labeled compound to track metabolic pathways in vitro .

- Western blotting : Assess phosphorylation levels of downstream proteins (e.g., ERK, STAT3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.